molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one CAS No. 125558-96-5

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one

Cat. No.: B1524056
CAS No.: 125558-96-5
M. Wt: 177.16 g/mol
InChI Key: NUTQQQZGXDLLMH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is a synthetic compound belonging to the benzoxazinone class.

Mechanism of Action

Target of Action

The primary targets of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one are various types of bacteria, including Staphylococcus aureus . This compound belongs to the quinazolinone class of drugs, which are known for their potent antimicrobial properties .

Mode of Action

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one interacts with its bacterial targets by inhibiting their growth

Biochemical Pathways

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of the benzoxazinoids class of indole-derived plant metabolites . These compounds play a crucial role in plant defense against pests and pathogens . They are involved in various biochemical pathways, including defense responses, flowering time regulation, auxin metabolism, iron uptake, and potentially aluminum tolerance .

Pharmacokinetics

Like other benzoxazinoids, it is likely that this compound is metabolized and excreted by the organisms that ingest it . These ADME properties can significantly impact the bioavailability of the compound.

Result of Action

The primary result of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one’s action is the inhibition of bacterial growth . This makes it an effective antimicrobial agent, particularly against certain types of bacteria such as Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one can be influenced by various environmental factors. For instance, the accumulation of benzoxazinoids in plants is induced locally by pest and pathogen attack Therefore, the presence of pests or pathogens can enhance the production and action of this compound

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on benzoxazinoids, including 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, is ongoing due to their various medicinal uses and physiological activities . Future research may focus on synthesizing newer benzoxazine derivatives that can be found to be better drugs with lesser toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction is carried out under reflux conditions at a temperature of 35-40°C for 50-55 minutes . After the reaction, the excess solvent is removed under reduced pressure, and the product is extracted using petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Comparison with Similar Compounds

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is unique due to its specific structure and antimicrobial properties. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and biological activities.

Properties

IUPAC Name

6-hydroxy-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQQQZGXDLLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709233
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125558-96-5
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (4 g. 0.1 mol) was dissolved in water (4 ml) and methanol (50 ml). The 6-acetoxy-2-methyl (4H)3,1-benzoxazin-4-one (8.2 g, 0.04 mol), prepared above, in methanol (30 ml) was added, and the mixture refluxed for 3 hours. The solvent was removed by evaporation and the resulting sodium salt dissolved in water and acidified with hydrochloric acid. 5-Hydroxy N-acetyl anthranilic acid was collected as a beige solid and dried under vacuum. The dry solid (7.8 g, 0.04 mol) was then dissolved in dry THF (100 ml) and added to dicyclohexylcarbodiimide (8.24 g, 0.04 mol) in dry THF (50 ml). The mixture was stirred at room temperature for 18 hours and the insoluble urea removed by filtration. The filtrate was evaporated to dryness to give 6-hydroxy-2-methyl (4H)3,1-benzoxazin-4-one (2.7 g, 38%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
8.24 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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